molecular formula C12H14IN B14462146 1,3,4-Trimethylquinolin-1-ium iodide CAS No. 66396-29-0

1,3,4-Trimethylquinolin-1-ium iodide

Cat. No.: B14462146
CAS No.: 66396-29-0
M. Wt: 299.15 g/mol
InChI Key: DORATBCIYHHLLZ-UHFFFAOYSA-M
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Description

1,3,4-Trimethylquinolin-1-ium iodide is a quaternary ammonium compound derived from quinoline Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Trimethylquinolin-1-ium iodide can be synthesized through the N-alkylation of 1,3,4-trimethylquinoline with an alkylating agent such as methyl iodide. The reaction typically proceeds under mild conditions, often at room temperature, and can be carried out in a solvent-free environment or using an appropriate solvent like acetonitrile. The reaction yields the quaternary ammonium salt in high purity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the quaternary ammonium salt back to the corresponding tertiary amine.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium bromide in an appropriate solvent.

Major Products Formed

    Oxidation: Quinolinium N-oxide derivatives.

    Reduction: Tertiary amine derivatives.

    Substitution: Different quaternary ammonium salts with varying halide ions.

Scientific Research Applications

1,3,4-Trimethylquinolin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-trimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins and other biomolecules, potentially inhibiting or modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Trimethylquinoline: The parent compound, which lacks the quaternary ammonium group.

    1,3-Dimethylquinolin-1-ium iodide: A similar quaternary ammonium compound with one less methyl group.

    4-Methylquinolin-1-ium iodide: Another quaternary ammonium compound with a different substitution pattern on the quinoline ring.

Uniqueness

1,3,4-Trimethylquinolin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and the quaternary ammonium iodide moiety make it particularly useful in applications requiring strong binding to negatively charged sites and stability under various reaction conditions .

Properties

CAS No.

66396-29-0

Molecular Formula

C12H14IN

Molecular Weight

299.15 g/mol

IUPAC Name

1,3,4-trimethylquinolin-1-ium;iodide

InChI

InChI=1S/C12H14N.HI/c1-9-8-13(3)12-7-5-4-6-11(12)10(9)2;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

DORATBCIYHHLLZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=CC=CC=C2[N+](=C1)C)C.[I-]

Origin of Product

United States

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